4-Ethynyl-2-fluorobenzoic acid
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Overview
Description
4-Ethynyl-2-fluorobenzoic acid is a chemical compound with the CAS Number: 736117-41-2 . It has a molecular weight of 164.14 . The physical form of this compound is a powder .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 164.14 . The density of this compound is 1.3±0.1 g/cm^3 . It has a boiling point of 273.3±30.0 °C at 760 mmHg . The vapour pressure of this compound is 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Pharmacological Activities of Structurally Related Compounds
Research into structurally related compounds, such as Gallic acid, reveals significant pharmacological activities, particularly in the context of anti-inflammatory properties. Gallic acid, for example, has been shown to possess powerful anti-inflammatory properties, with studies elucidating its pharmacokinetics, toxicity, and molecular mechanisms, particularly its impact on MAPK and NF-κB signaling pathways, which could be relevant when considering the biochemical pathways that 4-Ethynyl-2-fluorobenzoic acid might influence (Bai et al., 2020).
Crystal Structures of Metal Complexes
The study of metal(II) 2-fluorobenzoate complexes offers insights into the structural influences of fluorobenzoic acid derivatives on metal coordination, which could suggest potential applications in materials science or catalysis for compounds like this compound. The diverse structures of these complexes, as investigated through crystallography, highlight the importance of such compounds in understanding coordination chemistry and developing new materials (Öztürkkan & Necefoğlu, 2022).
Antioxidant Activity Analysis
The analytical methods used in determining antioxidant activity, such as those discussed in the review by Munteanu and Apetrei (2021), can be applicable to studying the antioxidant properties of this compound. These methods, including various spectrophotometric assays, offer a framework for assessing the potential antioxidant capacity of various compounds, indicating a potential area of research application for this compound (Munteanu & Apetrei, 2021).
Synthesis and Chemical Properties
Studies on the practical synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, shed light on the chemical synthesis and properties that might be relevant for this compound. These insights into synthetic routes and chemical reactions can inform the development and application of this compound in pharmaceuticals or material science (Qiu et al., 2009).
Safety and Hazards
4-Ethynyl-2-fluorobenzoic acid is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust, avoid contact with skin and eyes, and to wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
4-ethynyl-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h1,3-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFQFYAGCCDDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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